molecular formula C28H28N4O6 B14117438 1H-Benzimidazole-7-carboxylic acid, 2-ethoxy-1-[[2'-[[[(ethoxycarbonyl)oxy]amino]iminomethyl][1,1'-biphenyl]-4-yl]methyl]-, methyl ester

1H-Benzimidazole-7-carboxylic acid, 2-ethoxy-1-[[2'-[[[(ethoxycarbonyl)oxy]amino]iminomethyl][1,1'-biphenyl]-4-yl]methyl]-, methyl ester

Cat. No.: B14117438
M. Wt: 516.5 g/mol
InChI Key: MTTNPWLKGKPOPH-UHFFFAOYSA-N
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Description

1H-Benzimidazole-7-carboxylic acid, 2-ethoxy-1-[[2’-[[[(ethoxycarbonyl)oxy]amino]iminomethyl][1,1’-biphenyl]-4-yl]methyl]-, methyl ester is a complex organic compound with significant applications in medicinal chemistry and pharmaceutical industries. It is known for its role as an intermediate in the synthesis of various pharmacologically active compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Benzimidazole-7-carboxylic acid, 2-ethoxy-1-[[2’-[[[(ethoxycarbonyl)oxy]amino]iminomethyl][1,1’-biphenyl]-4-yl]methyl]-, methyl ester typically involves multi-step organic reactionsThe final step involves esterification to obtain the methyl ester form .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is carried out in specialized reactors with precise temperature and pressure control to facilitate the desired chemical transformations .

Chemical Reactions Analysis

Types of Reactions: 1H-Benzimidazole-7-carboxylic acid, 2-ethoxy-1-[[2’-[[[(ethoxycarbonyl)oxy]amino]iminomethyl][1,1’-biphenyl]-4-yl]methyl]-, methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

1H-Benzimidazole-7-carboxylic acid, 2-ethoxy-1-[[2’-[[[(ethoxycarbonyl)oxy]amino]iminomethyl][1,1’-biphenyl]-4-yl]methyl]-, methyl ester has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its role in the development of new pharmaceutical drugs, particularly in the treatment of cardiovascular diseases.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 1H-Benzimidazole-7-carboxylic acid, 2-ethoxy-1-[[2’-[[[(ethoxycarbonyl)oxy]amino]iminomethyl][1,1’-biphenyl]-4-yl]methyl]-, methyl ester involves its interaction with specific molecular targets and pathways. It may act by inhibiting enzymes or receptors involved in disease processes, thereby exerting its therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

  • Methyl 2-ethoxybenzimidazole-7-carboxylate
  • Methyl 2-ethoxy-1H-benzo[d]imidazole-7-carboxylate
  • 2-Ethoxy-1H-benzimidazole-4-carboxylic Acid Methyl Ester

Uniqueness: 1H-Benzimidazole-7-carboxylic acid, 2-ethoxy-1-[[2’-[[[(ethoxycarbonyl)oxy]amino]iminomethyl][1,1’-biphenyl]-4-yl]methyl]-, methyl ester stands out due to its specific structural features and functional groups, which confer unique chemical and biological properties.

Properties

Molecular Formula

C28H28N4O6

Molecular Weight

516.5 g/mol

IUPAC Name

methyl 2-ethoxy-3-[[4-[2-[(ethoxycarbonyloxyhydrazinylidene)methyl]phenyl]phenyl]methyl]benzimidazole-4-carboxylate

InChI

InChI=1S/C28H28N4O6/c1-4-36-27-30-24-12-8-11-23(26(33)35-3)25(24)32(27)18-19-13-15-20(16-14-19)22-10-7-6-9-21(22)17-29-31-38-28(34)37-5-2/h6-17,31H,4-5,18H2,1-3H3

InChI Key

MTTNPWLKGKPOPH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C=NNOC(=O)OCC)C(=O)OC

Origin of Product

United States

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